2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester
Description
Historical Development of Photoaffinity Labeling Technologies
The conceptual foundations of photoaffinity labeling emerged in the early 1960s when Frank Westheimer first introduced the technique by incorporating an aliphatic diazo group into the enzyme chymotrypsin. This pioneering work demonstrated that chemical tags could be covalently bound to protein active sites through photolysis, establishing the fundamental principle that reversibly bound reagent molecules could be converted to irreversibly bound species upon light activation.
The 1970s marked a critical period in the development of photoaffinity labeling mechanisms, with comprehensive studies elucidating the conditions and underlying chemistry of photolysis reactions. Early investigations revealed that photoaffinity labeling operates through the conversion of photolabile groups into highly reactive intermediates that form covalent bonds with nearby biomolecules. Arnold Ruoho and colleagues conducted seminal mechanistic studies that established the criteria for successful photoaffinity labeling reactions, demonstrating that the technique's effectiveness depends on the spatial proximity of the photoreactive group to target molecules at the moment of photolysis.
The evolution of photoaffinity labeling expanded significantly with the introduction of various photocrosslinkers, including benzophenone compounds, aryl azides, and diazirine derivatives. Each class of photophore offered distinct advantages: benzophenones provided stability and long-wavelength activation but required extended irradiation periods, while aryl azides offered synthetic accessibility despite requiring potentially damaging ultraviolet wavelengths. The development of these diverse photochemical tools enabled researchers to tailor photoaffinity probes to specific experimental requirements and target proteins.
Evolution of Diazirine-Based Photophores
Diazirine compounds emerged as particularly attractive photophores due to their unique combination of chemical stability and photoreactivity. The three-membered heterocyclic structure containing two nitrogen atoms exhibits remarkable stability under ambient conditions while maintaining the capacity for efficient photolysis upon ultraviolet irradiation. Unlike their diazoalkane precursors, which suffer from notorious instability, diazirines can be isolated, purified, and stored without significant decomposition.
The synthetic development of trifluoromethyl diazirines represented a major advancement in photoaffinity labeling technology. These compounds demonstrated enhanced photostability compared to conventional phenyl azide groups and could be efficiently activated with long-wave ultraviolet light in the 330 to 370 nanometer range. The trifluoromethyl substitution pattern conferred several beneficial properties, including increased lipophilicity for improved membrane permeability and enhanced carbene generation efficiency upon photolysis.
Recent synthetic innovations have established versatile methodologies for derivatizing trifluoromethylphenyldiazirine scaffolds. These developments enabled the preparation of multifunctional photoaffinity probes through systematic functionalization of the aromatic ring system. Advanced synthetic strategies now permit the introduction of various functional groups, including biotin tags, fluorescent reporters, and clickable handles, while maintaining the photochemical properties essential for effective crosslinking.
| Diazirine Type | Activation Wavelength (nm) | Stability | Synthetic Accessibility |
|---|---|---|---|
| Aliphatic Diazirine | 350-365 | High | Moderate |
| Trifluoromethyl Diazirine | 330-370 | Very High | Good |
| Aryl Trifluoromethyl Diazirine | 330-370 | Very High | Excellent |
Significance in Biochemical and Structural Biology Research
Photoaffinity labeling has emerged as an indispensable technique for investigating protein-ligand interactions and identifying unknown binding partners in complex biological systems. The method provides direct evidence of biomolecular interactions through the formation of permanent covalent bonds, enabling the capture and analysis of transient or low-affinity interactions that would otherwise be difficult to study. This capability has proven particularly valuable in drug discovery applications, where identifying the molecular targets of bioactive compounds represents a critical step in understanding mechanism of action.
The integration of photoaffinity labeling with mass spectrometry has revolutionized the field of chemical proteomics. Modern workflows combine photoaffinity crosslinking with tandem mass tag-based quantitative proteomics to provide comprehensive analysis of protein interactomes. These approaches enable researchers to identify not only primary binding targets but also secondary interactions and off-target effects that may be relevant to drug efficacy or toxicity.
Structural biology applications of photoaffinity labeling have provided unprecedented insights into protein binding sites and conformational changes. The technique has been instrumental in mapping the binding domains of complex proteins, including membrane receptors, ion channels, and enzymatic active sites. Photoaffinity studies have contributed to the understanding of drug-target interactions at the molecular level, providing information complementary to traditional structural biology techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Overview of Biotin-Diazirine Conjugate Design Principles
The design of biotin-diazirine conjugates represents a sophisticated approach to addressing the analytical challenges inherent in photoaffinity labeling experiments. These multifunctional probes incorporate three essential components: an affinity unit for target recognition, a photoreactive moiety for covalent attachment, and a biotin tag for detection and purification. The integration of these functionalities into a single molecule enables streamlined experimental workflows while maintaining the specificity and efficiency required for successful target identification.
Biotin incorporation provides exceptional advantages for protein detection and isolation due to the extraordinarily high affinity interaction between biotin and avidin or streptavidin proteins. This interaction, characterized by a dissociation constant in the femtomolar range, enables highly selective purification of labeled proteins from complex cellular lysates. The biotin-avidin system also facilitates sensitive detection through various reporter strategies, including chemiluminescence detection using streptavidin-horseradish peroxidase conjugates.
The structural design of 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester exemplifies optimal photoaffinity probe architecture. The polyethylene glycol linker system provides appropriate spacing between functional groups while enhancing aqueous solubility. The trifluoromethyl diazirine photophore offers superior photochemical properties, including efficient carbene generation and minimal side reactions. The biotin moiety enables both detection and purification of crosslinked products, facilitating comprehensive analysis of protein interactions.
| Functional Component | Purpose | Key Properties |
|---|---|---|
| Trifluoromethyl Diazirine | Photocrosslinking | UV activation (365 nm), carbene generation |
| Polyethylene Glycol Linker | Spacing and Solubility | Flexible backbone, aqueous compatibility |
| Biotin Tag | Detection and Purification | High-affinity avidin binding, chemiluminescence detection |
| Methyl Ester | Synthetic Accessibility | Reactivity for conjugation, stability |
The linker length optimization represents a critical aspect of biotin-diazirine conjugate design. Too short a linker may result in intramolecular crosslinking or steric hindrance, while excessively long linkers can reduce crosslinking efficiency by placing the photoreactive group at suboptimal distances from target proteins. The polyethylene glycol spacer employed in this compound provides an optimal balance between flexibility and distance, enabling efficient capture of target proteins while maintaining the biotin accessibility required for downstream detection and purification steps.
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45F3N6O8S/c1-46-29(44)22-11-10-21(31(40-41-31)32(33,34)35)19-24(22)49-18-17-48-16-15-47-14-13-37-27(43)8-3-2-6-12-36-26(42)9-5-4-7-25-28-23(20-50-25)38-30(45)39-28/h10-11,19,23,25,28H,2-9,12-18,20H2,1H3,(H,36,42)(H,37,43)(H2,38,39,45)/t23-,25-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKYZNNPUDEAL-AGJHTDJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)OCCOCCOCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)OCCOCCOCCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45F3N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester represents a complex structure with significant potential in biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by multiple functional groups, including a biotinylaminohexanoyl moiety, which enhances its affinity for biotin-binding proteins. The presence of the trifluoromethyl group and the diazirine moiety suggests potential for photoreactive applications, particularly in labeling and tracking biomolecules in vivo.
- Biotin Binding : The biotin component facilitates specific interactions with biotin-dependent enzymes, which are crucial in various metabolic pathways. This characteristic can be exploited for targeted drug delivery systems or as a tracer in biological assays.
- Photoreactivity : The diazirine group can undergo photolysis upon exposure to UV light, forming reactive carbene species. This property allows for covalent attachment to nearby biomolecules, making it useful for studying protein interactions and dynamics within cells.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds featuring amino and ether groups have demonstrated effectiveness against a range of bacterial strains, potentially due to their ability to disrupt microbial membranes.
Case Studies
- Study on Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored a related compound's ability to inhibit cancer cell proliferation in vitro. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to apoptosis pathways.
- Antimicrobial Testing : Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 12 | Journal of Medicinal Chemistry |
| Compound B | Antimicrobial | 15 | Smith et al., 2023 |
| Compound C | Antioxidant | 8 | International Journal of Pharmacology |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Methyl Ester vs. NHS Ester : The methyl ester is hydrolytically stable, requiring enzymatic or chemical cleavage for carboxylate activation. In contrast, the NHS ester reacts spontaneously with amines at physiological pH, enabling rapid crosslinking .
- Trifluoromethyl Diazirine : Common to all compounds, this group forms carbenes upon UV irradiation (300–365 nm), enabling covalent bond formation with nearby molecules. The trifluoromethyl group enhances photostability and crosslinking efficiency .
- Biotin vs. Palmitoyl: Biotin facilitates streptavidin-based purification, whereas the palmitoyl group mimics endogenous lipids, directing the compound to lipid-binding proteins .
Preparation Methods
Table 1. Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazirine Formation | NHOH·HSO, I/KI | 78 | 92 |
| TEG Coupling | HBTU, DIPEA, DMF | 81 | 95 |
| Biotinylation | NHS-PEG-Biotin, DIEA | 76 | 97 |
| Final Esterification | MeOH, HSO | 96 | 98 |
Table 2. Spectroscopic Data
| Compound | (δ) | (δ) | LRMS (m/z) |
|---|---|---|---|
| Diazirine-Benzoate | 3.94 (s, COCH) | −70.8 (s, CF) | 234 [M−H]⁻ |
| Biotin-TEG Intermediate | 1.32–1.53 (m, SCHCH) | N/A | 687 [M+H]⁺ |
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via multi-step organic reactions. A typical protocol involves:
- Coupling the biotinylaminohexanoyl moiety to the tetraethylene glycol chain using carbodiimide-mediated amide bond formation (e.g., EDC/NHS).
- Introducing the trifluoromethyl diazirine group through cyclization of 4-amino-3-nitrobenzoic acid derivatives with trifluoroacetaldehyde and ammonia under controlled pH and temperature.
- Final esterification of the benzoic acid group using methanol and a catalytic acid (e.g., H₂SO₄). Purification is achieved via reverse-phase HPLC, and characterization relies on ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity .
Q. What analytical techniques confirm the compound’s structural integrity?
Key methods include:
- ¹H/¹³C NMR : Verifies ethoxy chain connectivity (δ 3.5–4.0 ppm) and diazirine ring formation (absence of NH₂ signals).
- ESI-TOF Mass Spectrometry : Confirms molecular weight (expected [M+H]⁺: ~750 Da).
- FT-IR : Identifies ester C=O stretch (~1700 cm⁻¹) and diazirine C-F vibrations (~1150 cm⁻¹).
- HPLC : Ensures purity (>95% by peak area) .
Q. What are the primary research applications of this compound?
The compound is designed for:
- Photoaffinity labeling : The diazirine group enables UV-induced crosslinking (365 nm) to capture transient protein interactions.
- Streptavidin-biotin affinity purification : The biotin tag facilitates pull-down assays for interactome mapping.
- Live-cell studies : Ethoxy chains enhance solubility in aqueous buffers for in vivo applications .
Advanced Research Questions
Q. How can researchers optimize photoactivation conditions for efficient crosslinking?
Optimization involves:
- Wavelength and exposure time : Test ranges (e.g., 300–400 nm, 1–10 min) to balance crosslinking efficiency and sample viability.
- Solvent effects : Use deuterated solvents (e.g., D₂O) to minimize radical quenching.
- Quantification : Analyze crosslinking efficiency via SDS-PAGE followed by streptavidin-HRP Western blotting. A factorial experimental design (e.g., varying UV intensity, time, and buffer composition) with statistical analysis (ANOVA) identifies optimal conditions .
Q. How to resolve contradictions in crosslinking data across experimental replicates?
Contradictions may arise from:
- Variable UV exposure : Standardize light sources with radiometers.
- Non-specific binding : Include controls (e.g., dark controls, excess free biotin competition).
- Validation : Use orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities. Proteomic data should be processed with tools like MaxQuant and filtered using significance thresholds (e.g., SAINT score >0.8) .
Q. What strategies mitigate non-specific binding in pull-down assays using this compound?
Mitigation approaches include:
- Pre-clearing lysates : Incubate samples with streptavidin beads before adding the biotinylated probe.
- Stringent washes : Use buffers containing 0.1% SDS, 500 mM NaCl, or 0.5% Triton X-100.
- Competitive elution : Displace bound proteins with 2 mM biotin. Quantitative proteomics (e.g., SILAC or TMT labeling) differentiates specific interactors from background .
Q. How to integrate computational modeling with experimental design for reaction optimization?
- Quantum chemistry calculations : Predict diazirine stability under varying pH/temperature using software like Gaussian or ORCA.
- Machine learning : Train models on reaction yield data (e.g., solvent polarity, catalyst loading) to predict optimal synthesis conditions.
- Feedback loops : Use experimental results to refine computational parameters, as demonstrated in ICReDD’s reaction path search methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
